molecular formula C17H17NO4 B578146 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane CAS No. 1346597-58-7

2-[2-(Cbz-amino)phenyl]-1,3-dioxolane

Cat. No.: B578146
CAS No.: 1346597-58-7
M. Wt: 299.326
InChI Key: IVRCAMLNDOLSKF-UHFFFAOYSA-N
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Description

2-[2-(Cbz-amino)phenyl]-1,3-dioxolane is a chemical compound with the molecular formula C17H17NO4This compound is notable for its use in organic synthesis, particularly in the protection of amino groups during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group. The process begins with the reaction of an amine with benzyl chloroformate under basic conditions, such as using sodium carbonate or triethylamine. The resulting Cbz-protected amine is then reacted with a dioxolane derivative to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cbz-amino)phenyl]-1,3-dioxolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

Scientific Research Applications

2-[2-(Cbz-amino)phenyl]-1,3-dioxolane is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action for 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane involves the protection of amino groups. The Cbz group forms a stable carbamate linkage with the amine, preventing unwanted reactions during subsequent synthetic steps. The protected amine can later be deprotected through hydrogenolysis, releasing the free amine and benzyl alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Cbz-amino)phenyl]-1,3-dioxolane is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. Unlike Boc and Fmoc groups, the Cbz group is removed through hydrogenolysis, which is mild and selective .

Properties

IUPAC Name

benzyl N-[2-(1,3-dioxolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-17(22-12-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)16-20-10-11-21-16/h1-9,16H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRCAMLNDOLSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161459
Record name Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-58-7
Record name Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346597-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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